molecular formula C10H17BO3 B1600966 2-(3-Methoxyprop-1-YN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 634196-63-7

2-(3-Methoxyprop-1-YN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1600966
M. Wt: 196.05 g/mol
InChI Key: BJDZPOHVHLSGDP-UHFFFAOYSA-N
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Description

2-(3-Methoxyprop-1-YN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MMB or MMBY, and it is a boronic acid derivative that has been used in various studies to investigate its mechanism of action and potential biochemical and physiological effects.

Scientific Research Applications

Synthesis of Benzothiophene and Indole Derivatives

Scientific Field

This compound is used in the field of Organic Chemistry , specifically in the synthesis of benzothiophene and indole derivatives.

Application Summary

The compound is used in an efficient base-catalyzed protocol for the synthesis of benzothiophene and phosphine-substituted indoles . The reaction proceeds via base-promoted propargyl–allenyl rearrangement followed by cyclization and allyl migration .

Experimental Procedure

The reaction involves treating alkynes with acyl chloride under Sonogashira reaction conditions . The expected β-sulfonium carbanions are obtained in a one-pot process . The formation of benzothiophenes uses an intramolecular addition of a sulfur atom (originated from a sulfide) to the electron-deficient allene moiety generated in situ by a propargyl–allenyl rearrangement .

Results and Outcomes

The desired product was obtained in 57% yield . This method provides a simple, metal-free method for the formation of benzothiophenes .

Lignin Depolymerization

Scientific Field

This compound is used in the field of Green Chemistry , specifically in the depolymerization of lignin to monophenolic compounds.

Application Summary

The compound is used in a reductive lignocellulose fractionation process in a flow-through system where pulping and transfer hydrogenolysis steps are separated in time and space . This process allows for the economical utilization of lignin as a value-added product at a commercial scale .

Experimental Procedure

The process involves treating birch wood with MeOH–H2O (7: 3, v/v) at temperatures ranging from 160 to 220°C . The temperature of the reactor with Pd/C is kept constant at 180°C .

Results and Outcomes

By applying a transfer hydrogenolysis step, a 37 wt% yield of lignin-derived monophenolic compounds was obtained . The pulp generated in the process was enzymatically hydrolyzed to glucose in an 87 wt% yield without prior purification .

properties

IUPAC Name

2-(3-methoxyprop-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDZPOHVHLSGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479183
Record name 2-(3-Methoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyprop-1-YN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

634196-63-7
Record name 2-(3-Methoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methoxyprop-1-YN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Methoxyprop-1-YN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Methoxyprop-1-YN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Methoxyprop-1-YN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
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2-(3-Methoxyprop-1-YN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
1
Citations
G Rai, DJ Urban, BT Mott, X Hu, SM Yang… - Journal of medicinal …, 2020 - ACS Publications
Lactate dehydrogenase (LDH) catalyzes the conversion of pyruvate to lactate, with concomitant oxidation of reduced nicotinamide adenine dinucleotide as the final step in the glycolytic …
Number of citations: 28 pubs.acs.org

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